Cas no 946375-06-0 (N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide)

N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazoleacetamide, N-(5-chloro-2-methylphenyl)-2-[[[(4-chlorophenyl)amino]carbonyl]amino]-
- N-(5-chloro-2-methylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
- 946375-06-0
- N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
- F2096-0527
- AKOS004945017
- N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
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- Inchi: 1S/C19H16Cl2N4O2S/c1-11-2-3-13(21)8-16(11)24-17(26)9-15-10-28-19(23-15)25-18(27)22-14-6-4-12(20)5-7-14/h2-8,10H,9H2,1H3,(H,24,26)(H2,22,23,25,27)
- InChI Key: KMKJUFBDRJRARX-UHFFFAOYSA-N
- SMILES: S1C=C(CC(NC2=CC(Cl)=CC=C2C)=O)N=C1NC(NC1=CC=C(Cl)C=C1)=O
Computed Properties
- Exact Mass: 434.0371023g/mol
- Monoisotopic Mass: 434.0371023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 111Ų
- XLogP3: 4.3
Experimental Properties
- Density: 1.519±0.06 g/cm3(Predicted)
- pka: 6.06±0.70(Predicted)
N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2096-0527-20mg |
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
946375-06-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2096-0527-5μmol |
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
946375-06-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2096-0527-5mg |
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
946375-06-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-0527-10μmol |
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
946375-06-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-0527-10mg |
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
946375-06-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2096-0527-4mg |
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
946375-06-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2096-0527-2μmol |
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
946375-06-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2096-0527-20μmol |
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
946375-06-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2096-0527-3mg |
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
946375-06-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2096-0527-1mg |
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide |
946375-06-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Related Literature
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
Additional information on N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
N-(5-Chloro-2-Methylphenyl)-2-(2-{(4-Chlorophenyl)Carbamoylamino}-1,3-Thiazol-4-Yl)Acetamide: A Comprehensive Overview
The compound with CAS No 946375-06-0, known as N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.
N-(5-Chloro-2-Methylphenyl) is a key substituent in this molecule, contributing to its aromatic stability and electronic properties. The presence of chlorine and methyl groups introduces steric and electronic effects that influence the compound's reactivity and solubility. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic profiles of drugs, making this compound a valuable candidate for further exploration in medicinal chemistry.
The 1,3-thiazole ring in the molecule is another critical structural element. Thiazoles are known for their versatility in forming hydrogen bonds and exhibiting bioisosteric properties, which are essential for drug-target interactions. The substitution pattern on the thiazole ring, particularly the presence of a carbamoylamino group, enhances the molecule's ability to engage in specific binding interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of this compound with unprecedented accuracy. Using machine learning algorithms and molecular docking studies, scientists have identified several promising targets for this molecule, including various enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders.
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and yield of this synthesis pathway.
In terms of applications, this compound has shown potential as a lead molecule for developing novel therapeutics. Its ability to modulate key signaling pathways makes it a candidate for anti-inflammatory, antiviral, and anticancer drug development. Furthermore, its structural flexibility allows for further modifications to optimize its pharmacokinetic properties.
Recent research has also explored the environmental impact of this compound. Studies indicate that it exhibits low toxicity towards non-target organisms, making it a safer option for agricultural and industrial applications. However, further investigations are required to fully understand its long-term effects on ecosystems.
In conclusion, N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic and computational methods, positions it as a key player in future scientific discoveries.
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